3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine
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Overview
Description
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-hydroxypyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to ensure efficient mixing and heat transfer.
Optimization of Reaction Conditions: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can bind to specific enzymes, inhibiting or modulating their activity.
Interaction with Receptors: The compound may interact with cellular receptors, triggering downstream signaling pathways.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-(3-Carboxy-5-fluorophenyl)phenol: This compound has a similar structure but differs in the position of the hydroxyl group.
5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid: This compound has an additional hydroxyl group on the nicotinic acid moiety.
3-(3-Carboxy-5-fluorophenyl)benzoic acid: This compound lacks the hydroxypyridine moiety.
Uniqueness
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine is unique due to the presence of both a carboxylic acid group and a hydroxypyridine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-5-(2-oxo-1H-pyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7(4-8(6-9)12(16)17)10-2-1-3-14-11(10)15/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWCHSPRMDOUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682965 |
Source
|
Record name | 3-Fluoro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-62-1 |
Source
|
Record name | 3-Fluoro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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